molecular formula C8H9NO2 B081656 Cresotamide CAS No. 14008-60-7

Cresotamide

Cat. No.: B081656
CAS No.: 14008-60-7
M. Wt: 151.16 g/mol
InChI Key: NWULWVPYPIRXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for cresotamide are not readily available in the literature. Further research would be needed to uncover these details.
  • Chemical Reactions Analysis

    • Cresotamide may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain unspecified.
    • The major products formed from these reactions would require additional investigation.
  • Scientific Research Applications

    • Cresotamide’s applications span several fields:

        Chemistry: Its role as a synthetic intermediate in pharmaceutical chemistry.

        Biology: Potential biological activities or interactions.

        Medicine: Investigate its therapeutic potential.

        Industry: Explore industrial applications (details not available).

  • Mechanism of Action

    • The precise mechanism by which cresotamide exerts its effects remains elusive.
    • Molecular targets and pathways involved require further study.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons or a list of similar compounds for cresotamide.

    Properties

    IUPAC Name

    2-hydroxy-3-methylbenzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H9NO2/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4,10H,1H3,(H2,9,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NWULWVPYPIRXAU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=CC=C1)C(=O)N)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H9NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40161225
    Record name Cresotamide [INN:DCF]
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40161225
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    151.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    14008-60-7
    Record name 2-Hydroxy-3-methylbenzamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=14008-60-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Cresotamide [INN:DCF]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008607
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cresotamide [INN:DCF]
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40161225
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Cresotamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.369
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name CRESOTAMIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5748P7L6IT
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Cresotamide
    Reactant of Route 2
    Reactant of Route 2
    Cresotamide
    Reactant of Route 3
    Reactant of Route 3
    Cresotamide
    Reactant of Route 4
    Reactant of Route 4
    Cresotamide
    Reactant of Route 5
    Reactant of Route 5
    Cresotamide
    Reactant of Route 6
    Reactant of Route 6
    Cresotamide
    Customer
    Q & A

    Q1: What is known about the analgesic properties of Cresotamide?

    A1: While the specific mechanism of action is not described in the provided abstracts, one study investigated the acute toxicity and analgesic action of this compound []. This suggests that this compound possesses pain-relieving properties, although further research is needed to understand its efficacy and safety profile.

    Q2: Can this compound be considered a building block for developing novel drug libraries?

    A3: The concept of "drug evolution" suggests that existing drugs like this compound can be hybridized with other drugs to create new molecules with potentially improved therapeutic properties []. Specifically, the hybridization of this compound with aspirin was explored as a proof-of-concept for this approach []. This strategy aims to leverage the known biological activity of existing drugs to accelerate the drug discovery process.

    Q3: Are there any structural similarities between this compound and other compounds with known biological activities?

    A4: Although not explicitly mentioned in the provided abstracts, this compound shares structural similarities with other benzamide derivatives. For instance, RM4819 (N-(5-bromothiazol-2-yl)-2-hydroxy-3-methylbenzamide), a thiazolide derivative, also possesses a 2-hydroxy-3-methylbenzamide moiety []. Interestingly, RM4819 exhibits anti-cancer activity in colorectal tumor cells, suggesting that the shared structural motif might contribute to its biological activity []. Further investigations are needed to confirm if this structural similarity translates to shared or related mechanisms of action.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.